2-(4-chloro-2-methylphenoxy)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide
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Overview
Description
2-(4-chloro-2-methylphenoxy)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide is a synthetic organic compound. It is characterized by the presence of a chloro-substituted phenoxy group, a methoxyphenyl group, and a piperidine ring. Compounds with such structures are often studied for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide typically involves multiple steps:
Formation of the phenoxy intermediate: This can be achieved by reacting 4-chloro-2-methylphenol with an appropriate halogenated acetic acid derivative under basic conditions.
Introduction of the piperidine ring: The intermediate is then reacted with a piperidine derivative to introduce the piperidine ring.
Final coupling: The final step involves coupling the methoxyphenyl group with the intermediate to form the desired compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or piperidine groups.
Reduction: Reduction reactions could target the chloro group or other functional groups.
Substitution: The chloro group can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could result in various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may also make it a subject of study for reaction mechanisms and synthetic methodologies.
Biology
Biologically, compounds with similar structures have been studied for their potential as pharmaceuticals, particularly as receptor modulators or enzyme inhibitors.
Medicine
In medicine, such compounds might be investigated for their therapeutic potential in treating various diseases, including neurological disorders or cancers.
Industry
Industrially, the compound could find applications in the development of new materials or as intermediates in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with molecular targets such as receptors, enzymes, or ion channels, modulating their activity and leading to various biological effects. The pathways involved would be specific to the target and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide
- 2-(4-chloro-2-methylphenoxy)-N-[2-(4-hydroxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide
Uniqueness
The uniqueness of 2-(4-chloro-2-methylphenoxy)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chloro and methoxy groups, along with the piperidine ring, may confer unique properties compared to other similar compounds.
Properties
Molecular Formula |
C23H29ClN2O3 |
---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]acetamide |
InChI |
InChI=1S/C23H29ClN2O3/c1-17-14-19(24)8-11-22(17)29-16-23(27)25-15-21(26-12-4-3-5-13-26)18-6-9-20(28-2)10-7-18/h6-11,14,21H,3-5,12-13,15-16H2,1-2H3,(H,25,27) |
InChI Key |
GONPFYRIGJOQIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NCC(C2=CC=C(C=C2)OC)N3CCCCC3 |
Origin of Product |
United States |
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